molecular formula C24H20N2O B14638619 1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 56767-24-9

1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol

Cat. No.: B14638619
CAS No.: 56767-24-9
M. Wt: 352.4 g/mol
InChI Key: CJNQCLNPHLTTII-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an indeno-pyrazole core with ethyl and phenyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the indeno-pyrazole core. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole core, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.

Scientific Research Applications

1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole core and exhibit a range of biological activities. the presence of the indeno moiety in this compound provides unique structural and functional properties.

    Indeno derivatives: Compounds with an indeno core are known for their diverse biological activities. The addition of the pyrazole ring in this compound enhances its potential as a therapeutic agent.

    Phenyl-substituted heterocycles: These compounds are widely studied for their pharmacological properties. The combination of phenyl groups with the indeno-pyrazole core in this compound contributes to its unique chemical and biological characteristics.

Properties

CAS No.

56767-24-9

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

1-ethyl-3,4-diphenylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C24H20N2O/c1-2-26-23-19-15-9-10-16-20(19)24(27,18-13-7-4-8-14-18)21(23)22(25-26)17-11-5-3-6-12-17/h3-16,27H,2H2,1H3

InChI Key

CJNQCLNPHLTTII-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=CC=C5)O

Origin of Product

United States

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